molecular formula C15H18FNO3 B15277961 Benzyl 3-fluoro-4-oxoazocane-1-carboxylate

Benzyl 3-fluoro-4-oxoazocane-1-carboxylate

Cat. No.: B15277961
M. Wt: 279.31 g/mol
InChI Key: IDMSSAJWZLCOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-fluoro-4-oxoazocane-1-carboxylate is a synthetic organic compound that belongs to the class of azocanes Azocanes are heterocyclic compounds containing a nitrogen atom within an eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluoro-4-oxoazocane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a fluorinated ketone in the presence of a base to form the azocane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluoro-4-oxoazocane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Benzyl 3-fluoro-4-oxoazocane-1-carboxylate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-fluoro-4-oxoazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-oxoazepane-1-carboxylate: Similar structure but lacks the fluorine atom.

    Benzyl 4-fluoro-2-oxo-1,3-oxazolidin-3-yl phenyl piperazinecarboxylate: Contains a different heterocyclic ring and additional functional groups.

    Thiazoles: Another class of heterocyclic compounds with diverse biological activities.

Uniqueness

Benzyl 3-fluoro-4-oxoazocane-1-carboxylate is unique due to the presence of both a fluorine atom and a carbonyl group within the azocane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

IUPAC Name

benzyl 3-fluoro-4-oxoazocane-1-carboxylate

InChI

InChI=1S/C15H18FNO3/c16-13-10-17(9-5-4-8-14(13)18)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

IDMSSAJWZLCOMC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC(C(=O)C1)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.